molecular formula C12H14ClN5S B12737287 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone CAS No. 115370-85-9

4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone

Cat. No.: B12737287
CAS No.: 115370-85-9
M. Wt: 295.79 g/mol
InChI Key: VHPWGPHNIJHVKG-GBMQTWKSSA-N
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Description

4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a chemical compound with the molecular formula C12H13ClN4S2.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of 4-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.

    Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and anticancer properties, leading to investigations into its potential therapeutic uses.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, leading to cell death. In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone include other thiadiazolidinone derivatives, such as:

  • 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one
  • 4-(4-Methylphenyl)-5-imino-1,2,4-thiadiazolidin-3-one
  • 4-(4-Fluorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

CAS No.

115370-85-9

Molecular Formula

C12H14ClN5S

Molecular Weight

295.79 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-(4-chlorophenyl)-5-imino-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C12H14ClN5S/c1-3-8(2)15-16-12-17-19-11(14)18(12)10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3,(H,16,17)/b14-11?,15-8+

InChI Key

VHPWGPHNIJHVKG-GBMQTWKSSA-N

Isomeric SMILES

CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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